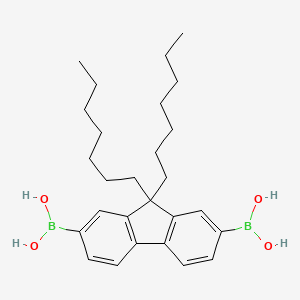

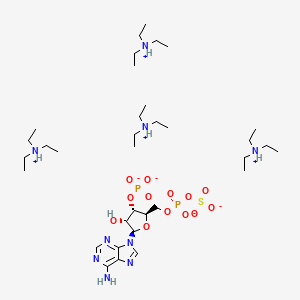

![molecular formula C8H7BO3S B3183394 b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid CAS No. 959636-67-0](/img/structure/B3183394.png)

b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid

Übersicht

Beschreibung

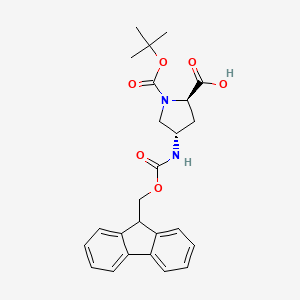

5-Hydroxymethylbenzo[b]thiophen-2-ylboronsäure ist eine chemische Verbindung mit der Summenformel C8H7BO3S und einem Molekulargewicht von 194,02 g/mol

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Hydroxymethylbenzo[b]thiophen-2-ylboronsäure beinhaltet typischerweise den Einsatz von palladiumkatalysierten Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Methode wird häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt und beinhaltet die Reaktion einer Aryl- oder Vinylboronsäure mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 5-Hydroxymethylbenzo[b]thiophen-2-ylboronsäure nicht gut dokumentiert sind, würde der allgemeine Ansatz wahrscheinlich die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration beinhalten, um höhere Ausbeuten und Reinheit zu erzielen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid typically involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This method is widely used for the formation of carbon-carbon bonds and involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

While specific industrial production methods for 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Hydroxymethylbenzo[b]thiophen-2-ylboronsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxymethylgruppe kann zu einer Carbonsäure oxidiert werden.

Reduktion: Die Boronsäuregruppe kann zu einem Boranderivat reduziert werden.

Substitution: Die Boronsäuregruppe kann an Substitutionsreaktionen teilnehmen, wie z. B. der Suzuki-Miyaura-Kreuzkupplungsreaktion.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Palladiumkatalysatoren (z. B. Pd(PPh3)4) und Basen (z. B. K2CO3) werden häufig bei Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt.

Hauptprodukte

Oxidation: Bildung von 5-Carboxybenzo[b]thiophen-2-ylboronsäure.

Reduktion: Bildung von 5-Hydroxymethylbenzo[b]thiophen-2-ylboran.

Substitution: Bildung verschiedener Aryl- oder Vinylderivate, abhängig vom verwendeten Halogenid in der Reaktion.

Wissenschaftliche Forschungsanwendungen

5-Hydroxymethylbenzo[b]thiophen-2-ylboronsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reaktant bei der Synthese von phosphoreszierenden Sensoren für die Quantifizierung von Kupfer(II)-Ionen verwendet.

Biologie: Wird für sein Potenzial als Inhibitor der Escherichia-coli-Beta-Lactamase untersucht.

Medizin: Wird für seine Rolle bei der Herstellung von Inhibitoren zur Behandlung von Cortisol-abhängigen Erkrankungen untersucht.

Industrie: Wird bei der chemoselektiven Modifikation von onkolytischen Adenoviren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Hydroxymethylbenzo[b]thiophen-2-ylboronsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Als Inhibitor der Escherichia-coli-Beta-Lactamase bindet es beispielsweise an das aktive Zentrum des Enzyms und verhindert die Hydrolyse von Beta-Lactam-Antibiotika . Diese Interaktion stört die Synthese der bakteriellen Zellwand und führt zum Tod der Bakterienzelle.

Wirkmechanismus

The mechanism of action of 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of Escherichia coli beta-lactamase, it binds to the active site of the enzyme, preventing the hydrolysis of beta-lactam antibiotics . This interaction disrupts the bacterial cell wall synthesis, leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxymethylbenzo[b]thiophen-2-ylboronsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

2-Thienylboronsäure: Ähnliche Struktur, jedoch ohne die Hydroxymethylgruppe.

Benzo[b]thien-2-ylboronsäure: Ähnliche Struktur, jedoch ohne die Hydroxymethylgruppe.

Das Vorhandensein der Hydroxymethylgruppe in 5-Hydroxymethylbenzo[b]thiophen-2-ylboronsäure bietet zusätzliche Stellen für chemische Modifikationen, was es in verschiedenen Anwendungen vielseitiger macht.

Eigenschaften

IUPAC Name |

(5-hydroxy-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCIKADVYWVDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=CC(=C2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260958 | |

| Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959636-67-0 | |

| Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959636-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

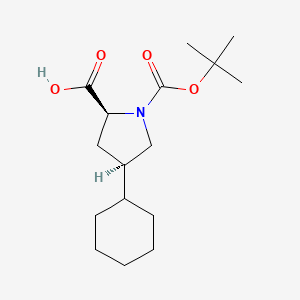

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)

![{[(1-phenyl-1H-pyrazol-4-yl)methyl]thio}acetic acid](/img/structure/B3183391.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)